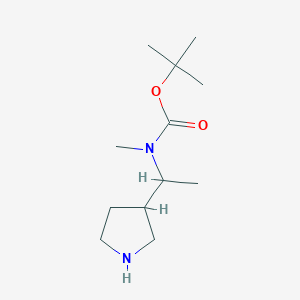

tert-Butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate

Description

tert-Butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate-protected pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) group, a methyl substituent, and a pyrrolidine ring with an ethyl linkage. This compound belongs to a broader class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates or pharmacophores for targeting neurotransmitter receptors, enzyme inhibitors, and other biologically relevant systems.

The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Such compounds are typically synthesized via nucleophilic substitution, hydrogenation, or coupling reactions under microwave or conventional heating conditions .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(1-pyrrolidin-3-ylethyl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-9(10-6-7-13-8-10)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

HVVIYRKKUMDWRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCNC1)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyrrolidin-3-ylacetaldehyde

Pyrrolidin-3-ylacetaldehyde serves as a pivotal intermediate for introducing the ethyl-pyrrolidine chain. Reacting this aldehyde with methylamine under reductive conditions (NaBH3CN, MeOH, 0°C to RT, 12 h) yields N-methyl-N-(1-(pyrrolidin-3-yl)ethyl)amine.

Key Data :

-

Yield : 68–72% (optimized with excess methylamine).

-

Side Products : Tertiary amine (<5%) from over-alkylation.

-

Purification : Silica gel chromatography (EtOAc/MeOH/NH4OH, 8:2:0.1).

Alkylation of Methylamine with 1-(Pyrrolidin-3-yl)ethyl Bromide

Alternative routes employ 1-(pyrrolidin-3-yl)ethyl bromide, synthesized from pyrrolidin-3-ylmethanol via HBr/acetic acid treatment. Alkylation of methylamine (2.5 equiv, DIPEA, DMF, 50°C, 6 h) affords the secondary amine.

Key Data :

-

Yield : 55–60% (limited by bromide stability).

-

Side Reactions : Elimination to vinylpyrrolidine (<10%).

Boc Protection of the Secondary Amine

Standard Boc Anhydride Protocol

Treating N-methyl-N-(1-(pyrrolidin-3-yl)ethyl)amine with Boc anhydride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0°C for 1 h yields the target compound.

Key Data :

-

Yield : 85–90%.

-

Purification : Aqueous workup (NaHCO3 wash) followed by solvent evaporation.

Schotten-Baumann Conditions

For aqueous compatibility, Boc protection is conducted under biphasic conditions (NaOH, THF/H2O, Boc anhydride, 0°C, 30 min).

Key Data :

-

Yield : 78–82%.

-

Advantage : Minimizes epimerization of the pyrrolidine ring.

Alternative Routes via Fragment Coupling

Palladium-Catalyzed Cross-Coupling

Aryl or heteroaryl fragments containing the pyrrolidine moiety are coupled with pre-Boc-protected amines. For example, Suzuki-Miyaura coupling of pyrrolidin-3-ylboronic acid with N-Boc-N-methyl-2-bromoethylamine (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C, 12 h).

Key Data :

-

Yield : 60–65%.

-

Limitation : Requires air-free conditions.

Mitsunobu Reaction for Ether Formation

While less common, Mitsunobu conditions (DIAD, PPh3, THF) install the ethyl-pyrrolidine group onto N-Boc-N-methyl-2-hydroxyethylamine.

Key Data :

-

Yield : 50–55%.

-

Side Products : Elimination byproducts (15–20%).

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Regioselectivity in Pyrrolidine Functionalization

Positional isomerism during ethyl group installation is mitigated by using bulky bases (e.g., LDA) to direct alkylation to the pyrrolidine 3-position.

Boc Deprotection Side Reactions

Premature deprotection under acidic conditions is avoided by maintaining pH >7 during aqueous workups.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk Boc anhydride and methylamine hydrochloride reduce material costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with proteins and alter their function, which can have downstream effects on various biological pathways .

Comparison with Similar Compounds

Key Observations:

Compound 21c replaces pyrrolidine with azetidine and adds a pyrimidine ring, likely improving metabolic stability due to reduced ring strain .

Steric Hindrance: The isopropyl group in 21c may sterically hinder interactions with flat binding pockets (e.g., H3 receptor), whereas the target’s smaller ethyl group allows greater conformational flexibility .

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., 21c) reduces reaction times (<2 hours) compared to conventional methods (e.g., 5c: 14 hours at 114°C) .

- Hydrogenation (e.g., compound 12 in ) is critical for debenzylation steps in pyrrolidine derivatives but requires careful control to avoid over-reduction .

Pharmacological and Physicochemical Properties

Activity Profiles:

- Histamine H3 Agonists (e.g., 21c, 22a-c): These compounds exhibit nanomolar affinity (Ki = 2–15 nM) for H3 receptors, with ethyl/isopropyl substituents optimizing receptor-ligand hydrophobic interactions .

- 5-HT3/5-HT6 Agonists (e.g., 5c): The quinoline-pyrrolidine hybrid in 5c demonstrates balanced potency (IC50 = 8 nM for 5-HT3), attributed to the planar aromatic system aligning with receptor subpockets .

- Adrenergic Antagonists (e.g., compound 6): The trifluoroethoxy phenoxy group in 6 confers subtype selectivity (α1A Ki = 0.3 nM vs. α1B Ki = 120 nM), likely due to steric complementarity with the receptor’s hydrophobic cleft .

Physicochemical Trends:

- Solubility : Hydroxymethyl substituents (e.g., ’s compound) improve aqueous solubility (>10 mg/mL) via hydrogen bonding, whereas bromine () or trifluoroethoxy groups reduce it .

- Metabolic Stability : Azetidine-containing derivatives (e.g., 21c) show longer half-lives (t1/2 > 4 hours in liver microsomes) than pyrrolidine analogs due to reduced CYP450 susceptibility .

Biological Activity

tert-Butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a methyl group, and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 228.33 g/mol .

The biological activity of this compound primarily involves enzyme inhibition and protein modification . The compound interacts with the active sites of various enzymes, leading to the inhibition of their catalytic functions. This mechanism can significantly alter biological pathways, making it a candidate for pharmacological exploration .

Key Mechanisms:

- Enzyme Inhibition : The compound binds competitively or non-competitively to enzyme active sites.

- Protein Modification : It may alter protein conformation or dynamics, affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although detailed studies are required to elucidate this activity.

- Neuroprotective Effects : Preliminary data indicate possible neuroprotective properties, potentially useful in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key similarities and differences:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | C12H24N2O2 | 1.00 |

| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | C12H22N2O2 | 0.98 |

| (R)-1-Boc-3-(Dimethylaminomethyl)pyrrolidine | C13H22N2O2 | 0.95 |

This table illustrates that while these compounds share structural features, their biological activities can differ significantly due to variations in their functional groups and spatial arrangements.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies indicated an IC50 value of 0.004 μM against p38 MAP kinase, suggesting potent inhibitory activity .

- In Vivo Studies : In animal models, administration of the compound demonstrated reduced inflammation markers in LPS-induced models, indicating its potential therapeutic applications in inflammatory diseases .

- Binding Affinity Studies : Interaction studies have revealed that the compound exhibits high binding affinity for specific receptors involved in neurotransmission, which could explain its neuroprotective effects .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Pyrrolidine functionalization : Introduce the methyl and ethyl groups via nucleophilic substitution or reductive amination. For example, alkylation of pyrrolidine-3-carboxaldehyde followed by reduction (e.g., NaBH₄) can yield the 1-(pyrrolidin-3-yl)ethyl backbone .

Carbamate protection : React the secondary amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions (N₂/Ar) to form the carbamate .

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization is used to isolate the product.

Key variables : Temperature (0–25°C for carbamate formation), solvent polarity (dichloromethane or THF), and stoichiometry (1:1.2 amine:chloroformate) critically affect yields (60–85%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., δ 1.4 ppm for tert-butyl protons; δ 3.1–3.5 ppm for pyrrolidine N-CH₂) .

- Mass spectrometry (ESI+/EI+) : Molecular ion peaks (e.g., m/z 256 [M+H]⁺) and fragmentation patterns validate the molecular formula .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

- Enzyme inhibition assays : Test against proteases or kinases (e.g., IC₅₀ determination via fluorogenic substrates) to identify inhibitory activity. The carbamate group may act as a transition-state analog .

- Molecular docking : Use software (AutoDock Vina) to model interactions with active sites (e.g., hydrogen bonding with catalytic residues). The pyrrolidine’s rigidity and carbamate’s electrophilicity enhance target affinity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors like GPCRs, where the ethyl spacer may modulate allosteric effects .

Q. How can researchers reconcile discrepancies in reported reaction yields or biological activity data for this compound?

- Yield optimization : Screen catalysts (e.g., DMAP for carbamate formation) or solvents (switch from THF to DMF for polar intermediates) .

- Batch-to-batch variability : Implement QC protocols (TLC monitoring, in-process NMR) to detect impurities (e.g., unreacted amine or hydrolyzed carbamate) .

- Biological reproducibility : Validate assays with positive controls (e.g., known enzyme inhibitors) and standardize cell lines/passage numbers to minimize variability .

Q. What strategies improve regioselectivity during functionalization of the pyrrolidine ring in this compound?

- Steric directing groups : Introduce temporary protecting groups (e.g., benzyl) to block undesired substitution sites .

- Transition-metal catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Sonogashira) for selective C-H functionalization at the 3-position .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., NBO analysis for nucleophilic attack preferences) .

Q. What are the implications of stereochemistry in this compound’s bioactivity, and how is enantiomeric purity maintained during synthesis?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers. The (R)-configuration often shows higher receptor affinity .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) during alkylation steps to control stereochemistry .

- Biological evaluation : Compare enantiomers in cell-based assays (e.g., cAMP modulation in HEK293 cells) to correlate stereochemistry with potency .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products (e.g., carbamate hydrolysis to amine) .

- Analytical monitoring : Track decomposition via UPLC-MS and quantify stability-indicating parameters (e.g., t90 at 25°C) .

- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under N₂ to extend shelf life .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.